molecular formula C11H12F3N3O B2742826 2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol CAS No. 1495306-49-4

2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol

Cat. No.: B2742826
CAS No.: 1495306-49-4
M. Wt: 259.232
InChI Key: PLXFUFORZHRCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol” is a chemical with the molecular formula C11H12F3N3O and a molecular weight of 259.23 . It is also known by the synonym "1H-Benzimidazole-1-ethanol, 5-amino-β-methyl-2-(trifluoromethyl)-" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its behavior and reactivity. For this compound, the molecular weight is 259.23 . Unfortunately, other properties such as boiling point, melting point, and density were not available in the resources .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, a compound related to the trifluoromethyl benzodiazole family, employed LC-MS/MS to understand its stability under various conditions, identifying major degradation products and contributing to a better understanding of its medical applications and potential environmental impact (Barchańska et al., 2019).

Benzodiazepine-related Compounds Review

Research into benzodiazepine-related compounds, including diazepines and triazepines fused with nitrogen heterocycles, has shown significant biological activity, suggesting their potential in developing new medicines against diseases with no current remedies, such as certain cancers (Földesi et al., 2018).

Benzothiazole Derivatives Synthesis

Modern approaches to synthesizing benzothiazole derivatives, emphasizing green chemistry principles, suggest the importance of these compounds in developing new drugs and materials. This highlights the potential for similar benzodiazole compounds to be used as building blocks in organic synthesis (Zhilitskaya et al., 2021).

Therapeutic Potential of Benzothiazoles

The therapeutic potential of benzothiazoles, showcasing a broad spectrum of activities including antimicrobial and anti-inflammatory, points to the versatility of the benzothiazole scaffold in medicinal chemistry. This further implies that compounds like 2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol could have diverse pharmacological applications (Kamal et al., 2015).

Antioxidant and Anti-inflammatory Benzofused Thiazole Derivatives

A study on benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties underscores the potential of benzothiazole and, by extension, benzodiazole derivatives in therapeutic applications, highlighting the importance of structural diversity in enhancing biological activities (Raut et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. It’s possible that it may have biological activity, as many compounds with similar structures do .

Properties

IUPAC Name

2-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c1-6(5-18)17-9-3-2-7(15)4-8(9)16-10(17)11(12,13)14/h2-4,6,18H,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXFUFORZHRCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.